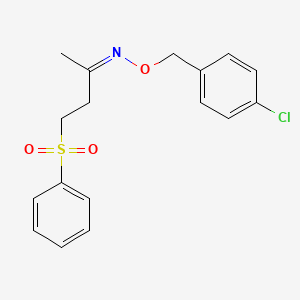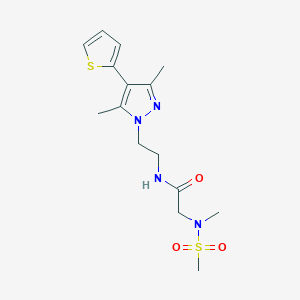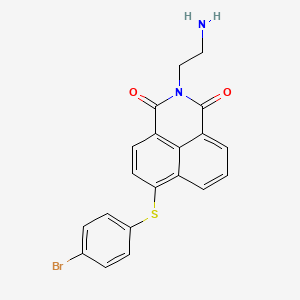
Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Applications
Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide and its derivatives have been extensively studied in the field of chemical synthesis. One significant application involves its use in the synthesis of pharmacologically active benzo[b]thiophen derivatives, where it serves as a precursor for various tertiary amines, which have shown preliminary pharmacological activity (Chapman et al., 1971). Additionally, similar compounds have been synthesized for their antitumor properties, with research indicating their potential as new anticancer agents (Horishny et al., 2020).
Pharmacological Research
A noteworthy area of research for ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide derivatives is in pharmacology. These derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, a key enzyme implicated in cancer progression. The in vivo profiling of these compounds demonstrated their utility in xenograft models of tumor growth (Alexander et al., 2008). Additionally, they have been explored for their antimicrobial and antiurease activities, with some showing effectiveness against certain microbial strains (Bektaş et al., 2012).
Inhibitory Effects in Chemical Reactions
Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide derivatives have also been studied for their inhibitory effects in chemical reactions. For instance, they have been observed to be effective anodic inhibitors in the aqueous oxidation of chalcopyrite, a copper-iron sulfide mineral, which is significant in the context of corrosion inhibition (Chirita et al., 2020).
Docking Studies and Potential Drug Design
In silico docking studies have utilized ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide derivatives in the search for potential antihypertensive drugs. These studies have identified promising groups of compounds for experimental screening, revealing the importance of the morpholine moiety in the interaction with biological targets like angiotensin converting enzyme (Drapak et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S.BrH/c1-2-14-10(13)7-6-16-9(12-7)8-5-11-3-4-15-8;/h6,8,11H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYSFLJKLQQBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CNCCO2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2473402.png)



![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate](/img/structure/B2473408.png)



![4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2473417.png)
![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2473418.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2473419.png)

![7-(4-Chlorophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2473424.png)
